Cas no 80584-89-0 (2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol)
80584-89-0 structure
Product Name:2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol
Numero CAS:80584-89-0
MF:C12H18N4O2
MW:250.296922206879
CID:60241
PubChem ID:174688
Update Time:2025-04-18
2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol
- 4-methyl-benzotriazol-imino-ethanol
- Einecs 279-502-9
- 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bis[ethanol]
- 80584-89-0
- Ethanol, 2,2'-(((methyl-1H-benzotriazol-1-yl)methyl)imino)bis-
- 2,2'-(((4-Methyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)azanediyl)diethanol
- DTXSID60868582
- 2-[(2-hydroxyethyl)[(4-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]amino]ethan-1-ol
- 88477-37-6
- Ethanol, 2,2'-[[(methyl-1H-benzotriazol-1-yl)methyl]imino]bis-
- UNII-9259G262JY
- 9259G262JY
- W-111552
- Q27271473
- 2-[2-hydroxyethyl-[(4-methylbenzotriazol-1-yl)methyl]amino]ethanol
- Ethanol, 2,2'-(((4-methyl-1H-benzotriazol-1-yl)methyl)imino)bis-
- 2,2'-(((4-Methyl-1H-benzotriazol-1-yl)methyl)imino)bisethanol
- Ethanol, 2,2'-[[(4-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-
- Ethanol,2,2'-[[(4-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-
- SCHEMBL974069
- 2,2'-(((4-methyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)azanediyl)bis(ethan-1-ol)
- NS00060788
- 2,2'-[[(methyl-1h-benzotriazol-1-yl)methyl]imino]bisethanol
-
- Inchi: 1S/C12H18N4O2/c1-10-3-2-4-11-12(10)13-14-16(11)9-15(5-7-17)6-8-18/h2-4,17-18H,5-9H2,1H3
- Chiave InChI: ZUHDIDYOAZNPBV-UHFFFAOYSA-N
- Sorrisi: OCCN(CCO)CN1C2C=CC=C(C)C=2N=N1
Proprietà calcolate
- Massa esatta: 250.14300
- Massa monoisotopica: 250.14297583g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 6
- Complessità: 248
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 74.4Ų
Proprietà sperimentali
- PSA: 74.41000
- LogP: -0.01620
2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
80584-89-0 (2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol) Prodotti correlati
- 88477-37-6(Ethanol,2,2'-[[(methyl-1H-benzotriazol-1-yl)methyl]imino]bis-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso